2-Amino-4-phenylbutanamide
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Overview
Description
2-Amino-4-phenylbutanamide is a chemical compound that has garnered attention in various fields of research due to its potential biological activity and applications. Its molecular formula is C10H14N2O, and it has a molecular weight of 178.24 g/mol . This compound is known for its structural similarity to certain amino acids and its potential use in drug synthesis and other scientific applications.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting potential targets within microbial cells .
Biochemical Pathways
The exact biochemical pathways affected by 2-Amino-4-phenylbutanamide are currently unknown. Given the potential antimicrobial activity of similar compounds , it’s possible that it interferes with essential microbial metabolic pathways
Result of Action
Based on the potential antimicrobial activity of related compounds , it may lead to the disruption of microbial cell function and ultimately cell death.
Action Environment
Factors such as pH, temperature, and presence of other substances could potentially affect its activity
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of N-substituted derivatives of (1-methyl-3-phenylpropyl)amine
Cellular Effects
It is known that similar compounds can have significant effects on cellular processes . For instance, some compounds can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Studies on similar compounds suggest that the effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with ammonia or an amine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with ammonia to yield the desired amide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-phenylbutanoic acid or 4-phenylbutanone.
Reduction: Formation of 2-amino-4-phenylbutanol or 2-amino-4-phenylbutane.
Substitution: Formation of various substituted amides or amines.
Scientific Research Applications
2-Amino-4-phenylbutanamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylbutane: Similar in structure but lacks the amide group.
4-Phenylbutanoic acid: The carboxylic acid analog of 2-Amino-4-phenylbutanamide.
2-Amino-4-phenylbutanol: The alcohol analog of the compound.
Uniqueness
This compound is unique due to its amide functional group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
2-amino-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJXYGRSPMLWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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